2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-15-9-5-4-8-13(15)17(25)22-23-11-20-16-14(18(23)26)10-21-24(16)12-6-2-1-3-7-12/h1-11H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPADFVDRGCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the benzamide group: This step involves the reaction of the brominated pyrazolo[3,4-d]pyrimidine intermediate with benzoyl chloride or benzamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Coupling reactions: The benzamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives with modified functional groups.
Reduction products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications, including:
Medicinal chemistry: It is studied for its potential as a therapeutic agent due to its biological activity against various diseases.
Biological research: The compound is used in studies to understand its mechanism of action and interaction with biological targets.
Chemical biology: It serves as a tool compound to investigate cellular pathways and molecular mechanisms.
Industrial applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine moiety is known to mimic purine bases, allowing the compound to bind to nucleotide-binding sites on proteins. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
The following compounds share the pyrazolo[3,4-d]pyrimidinone scaffold but differ in substituents and biological activities:
Key Structural Insights :
- The benzamide group in the target compound distinguishes it from sulfonamide-containing analogs (e.g., Compounds 17, 18), which may alter solubility and target selectivity.
- Bromine substitution at the benzamide ring may enhance hydrophobic interactions in kinase binding pockets compared to fluorine or methoxy groups in other derivatives .
EGFR Inhibition :
Anticancer Potency :
- Pyrazolo[3,4-d]pyrimidine derivatives show variable IC50 values against MCF-7 breast cancer cells, ranging from 34.55 µM (Compound 237) to 60.02 µM (Compound 235) . The bromobenzamide group in the target compound may improve cytotoxicity by enhancing DNA intercalation or protein binding.
Physicochemical and Computational Insights
- IR/NMR Profiles : Analogs like Compound 11 exhibit characteristic C=O (1635 cm⁻¹) and NH (3417 cm⁻¹) stretches, consistent with the target compound’s expected spectral features .
- Docking Studies : Structural analogs (e.g., Compound 237) bind to the ATP pocket of EGFR (PDB: 1M17), suggesting the target compound may share a similar mechanism .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how do reaction conditions influence yield?
- Answer : The compound’s synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via condensation of 5-amino-1-phenylpyrazole derivatives with brominated benzoyl chloride under acidic conditions (e.g., glacial acetic acid) . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol improves crystallinity during final purification .
- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) aids in deprotonation and accelerates amide bond formation .
- Temperature : Reactions are often conducted at 80–100°C for cyclization, with cooling to 0–5°C during sensitive steps (e.g., bromine incorporation) to minimize side reactions .
- Yield optimization : Pilot studies report yields of 40–60%, with purity >95% confirmed via HPLC .
Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?
- Answer : Structural confirmation requires:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C2 of benzamide) and pyrazolo-pyrimidine core resonances .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] at m/z 436.04) distinguishes isotopic patterns from bromine .
- X-ray crystallography : Resolves spatial arrangement, particularly the planar pyrimidine ring and dihedral angles between substituents (e.g., phenyl vs. benzamide groups) .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer : Initial screens focus on kinase inhibition (e.g., CDK2, EGFR) and apoptosis induction:
- Kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure IC values. Pyrazolo-pyrimidines often show IC <1 µM for kinases like CDK2 .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) assess apoptosis via caspase-3 activation .
- Solubility : PAMPA (Parallel Artificial Membrane Permeability Assay) evaluates drug-likeness, with logP <3 preferred .
Advanced Research Questions
Q. How does the bromine substituent influence binding affinity to kinase targets compared to chloro or trifluoromethyl analogs?
- Answer : Bromine’s electronegativity and van der Waals radius (1.85 Å) enhance hydrophobic interactions in kinase ATP-binding pockets. Comparative SAR studies show:
- Bromine vs. chlorine : Brominated analogs exhibit 2–3x lower IC for KDM5B (0.042 µM vs. 0.09 µM for chloro) due to stronger halogen bonding .
- Bromine vs. CF : Trifluoromethyl groups improve metabolic stability but reduce potency (IC 0.15 µM for KDM5B) due to steric hindrance .
- Methodological note : Docking simulations (e.g., AutoDock Vina) validate interactions using crystal structures (PDB: 4AC0 for KDM5B) .
Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC variability across studies)?
- Answer : Contradictions arise from assay conditions:
- ATP concentration : Standardize at 10 µM ATP to avoid false positives in kinase assays .
- Enzyme source : Recombinant vs. native enzymes (e.g., HEK293-expressed CDK2 vs. purified isoforms) impact activity .
- Orthogonal assays : Validate hits via thermal shift (DSF) and SPR (surface plasmon resonance) to confirm direct binding .
Q. How can selectivity against off-target kinases (e.g., KDM4B vs. KDM5B) be improved through structural modifications?
- Answer : Key modifications include:
- C-ring substitution : Introducing methyl groups at C3 of the benzamide moiety reduces KDM4B affinity (IC from 0.39 µM to 1.2 µM) while retaining KDM5B potency .
- Linker optimization : Replacing the benzamide with cyclopropanecarboxamide improves selectivity by 10-fold for KDM5B .
- Validation : Use isoform-specific inhibitors (e.g., JIB-04 for KDM5B) in counter-screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
